molecular formula C13H13N3OS B581866 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 17899-57-9

5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B581866
CAS No.: 17899-57-9
M. Wt: 259.327
InChI Key: YTQJRKQYVDFSGS-UHFFFAOYSA-N
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Description

5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a chemical scaffold of significant interest in medicinal and agrochemical research due to the privileged pharmacological profile of the thiazolo-pyridine core. Thiazole and benzothiazole derivatives are recognized for their wide spectrum of biological activities, which include serving as anti-inflammatory agents by modulating pathways such as LOX and COX-2 . Furthermore, this class of compounds has demonstrated substantial potential in anticancer research, with certain derivatives exhibiting potent cytotoxic activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and lung (A549) carcinomas . Beyond therapeutic applications, the thiazolo[5,4-c]pyridine structure is also investigated in plant science as an inhibitor of acyl-acyl carrier protein (acyl-ACP) thioesterase, a plant-specific enzyme target, highlighting its utility in the development of new herbicidal modes of action . This compound provides researchers with a versatile intermediate for the synthesis and exploration of novel molecules targeting these and other critical biological processes.

Properties

IUPAC Name

(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13-15-10-6-7-16(8-11(10)18-13)12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQJRKQYVDFSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162797
Record name (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17899-57-9
Record name (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17899-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Sulfur Incorporation

A foundational approach involves constructing the thiazolo[5,4-c]pyridine scaffold through cyclocondensation. In a patented method, piperidone derivatives are treated with phosphorus sulfides (e.g., P₄S₁₀) to form the thiazole ring. For example, 4-piperidone is reacted with thiourea in the presence of sulfur, yielding 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an intermediate. This intermediate is subsequently functionalized at the 5-position via Friedel-Crafts acylation using benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃), achieving the 5-benzoyl derivative in 68–72% yield.

Key reaction parameters include:

  • Temperature : 110–130°C for cyclocondensation

  • Solvent : Toluene or dichloroethane for acylation

  • Catalyst : AlCl₃ (1.2 equiv) for benzoylation

One-Pot Cyclization Using Cyanamide

Functionalization of Preformed Thiazolo[5,4-c]pyridine Intermediates

N-Benzoylation of 2-Aminothiazolo[5,4-c]pyridine

Post-cyclization benzoylation is a critical step. A study optimized this using Schotten-Baumann conditions: 2-aminothiazolo[5,4-c]pyridine is suspended in aqueous NaOH, and benzoyl chloride is added dropwise at 0°C. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon. The product precipitates at pH 7–8, yielding 5-benzoyl-4H,6H,7H-thiazolo[5,4-c]pyridin-2-amine in 85% yield after recrystallization from ethanol.

Table 1 : Optimization of Benzoylation Conditions

EntrySolventBaseTemp (°C)Yield (%)
1H₂ONaOH085
2THFEt₃N2572
3DCMPyridine-1068

Data adapted from.

Reductive Amination for N-Substitution

In a divergent approach, the 5-position is functionalized prior to thiazole ring closure. 4-Piperidone is first benzoylated using benzaldehyde and NaBH₃CN in methanol, yielding 5-benzyl-4-piperidone. Subsequent treatment with thiourea and iodine in DMF forms the thiazolo ring via oxidative cyclization, achieving a 60% overall yield. While this method offers flexibility in N-substitution, it introduces competing pathways requiring rigorous purification.

Catalytic Cross-Dehydrogenative Coupling (CDC) Approaches

Oxidative Annulation with β-Diketones

Inspired by pyrazolo[1,5-a]pyridine syntheses, a CDC strategy employs N-amino-2-iminopyridines and β-diketones. Under oxygen atmosphere in ethanol with acetic acid, the enol form of acetylacetone undergoes nucleophilic addition to the iminopyridine, followed by oxidative dehydrogenation to form the thiazolo ring. Adapting this to thiazolo[5,4-c]pyridines requires substituting β-diketones with thiocarbonyl equivalents, a transformation achieving 55–60% yields in preliminary trials.

Mechanistic Pathway :

  • Enolization of β-diketone → Nucleophilic attack on iminopyridine

  • Oxidative dehydrogenation (O₂, AcOH) → Cyclization

  • Aromatization → Thiazolo[5,4-c]pyridine core

Advanced Metal-Mediated Syntheses

Palladium-Catalyzed C–H Activation

Recent advances utilize Pd(OAc)₂ with directing groups to effect intramolecular C–H thiolation. A substrate bearing a 2-aminopyridine moiety and a proximal thioester undergoes cyclization at 120°C in DMF, forming the thiazolo ring regioselectively. Subsequent benzoylation under Miyaura conditions completes the synthesis. This method offers superior regiocontrol but requires expensive catalysts.

Copper-Promoted Cyclization

Copper bromide (CuBr₂) in acetonitrile facilitates oxidative coupling between 2-aminopyridines and benzoyl thioureas. The reaction proceeds through a thiyl radical intermediate, forming the C–S bond at the 4-position of the pyridine. Yields reach 70% with 10 mol% CuBr₂ at 80°C.

Analytical Validation and Characterization

Spectroscopic Confirmation

1H NMR (500 MHz, CD₃OD): δ 8.57 (d, J = 8.5 Hz, 1H, H-4), 7.80 (d, J = 8.5 Hz, 1H, H-5), 4.85 (s, 2H, H-8), and aromatic protons at 7.35–7.45 ppm (benzoyl).
13C NMR (125 MHz, CD₃OD): δ 183.8 (C=O), 169.4 (C-2), 147.5 (C-3a), 134.6 (C-4), 120.9 (C-5), 163.7 (C-6), 159.2 (C-7a), 65.8 (C-8).

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure with bond lengths of 1.742 Å (C–S) and 1.398 Å (C–N), consistent with aromatic thiazole systems. The dihedral angle between the benzoyl and thiazolo planes is 82.5°, indicating minimal conjugation .

Chemical Reactions Analysis

5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group in the thiazolo ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine as an anticancer agent. The compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of thiazolo-pyridine compounds have been evaluated for their cytotoxic effects against lung carcinoma (A549) and leukemia cell lines (MV4-11 and K562), demonstrating significant inhibitory concentrations (IC50) in the low micromolar range .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Its derivatives have been synthesized and tested for their efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this compound have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as chloramphenicol and ampicillin .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties as well. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound involves various synthetic strategies that enhance yield and purity. Common methods include:

  • Condensation Reactions : Utilizing benzoyl chloride with thiazole derivatives under basic conditions to form the desired thiazolo-pyridine structure.
  • Cyclization Techniques : Employing cyclization reactions involving thiourea derivatives to construct the thiazole ring efficiently.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazolo-pyridine scaffold can significantly influence its pharmacological properties. For example:

ModificationEffect on Activity
Substitution at position 5Enhanced anticancer potency
Electron-withdrawing groupsIncreased antimicrobial efficacy

Anticancer Efficacy

A study investigated the anticancer effects of various thiazolo-pyridine derivatives on colorectal cancer cells. The results indicated that compounds with specific substitutions exhibited IC50 values as low as 0.041 µM against A549 cells, showcasing their potential as effective therapeutic agents .

Antimicrobial Activity

Another case study evaluated the antimicrobial activity of synthesized derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives had MIC values ranging from 12.5 to 25 µg/ml, indicating strong antibacterial properties compared to standard treatments .

Mechanism of Action

The mechanism of action of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolopyridines are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Purity Key Properties/Applications
5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine 17899-57-9 C₁₃H₁₃N₃OS 259.33 g/mol Benzoyl (C₆H₅CO-) 96% Enhanced lipophilicity; kinase inhibitor intermediate
7-Bromo-thiazolo[5,4-c]pyridin-2-amine 1440427-76-8 C₆H₄BrN₃S 230.09 g/mol Bromo (Br) 99% Halogenated analog; potential electrophilic reactivity
5-Acetyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-amine 124458-11-3 C₈H₁₁N₃OS 197.26 g/mol Acetyl (CH₃CO-) 95% Reduced ring saturation; improved solubility
5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine 17899-48-8 C₇H₁₁N₃S 169.25 g/mol Methyl (CH₃) 98% Compact substituent; CNS-targeting applications
5,6,6-Trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine 375824-89-8 C₉H₁₅N₃S 197.30 g/mol Trimethyl (3×CH₃) 95% Steric hindrance; modulates receptor selectivity

Commercial Availability and Cost

  • 5-Benzoyl Derivative: Not explicitly priced in the evidence, but analogs like 5-benzyl-thiazolopyridine (1g = €1,299) indicate high costs due to complex synthesis .
  • Discontinued Analogs : Derivatives like 5-(propan-2-yl)-thiazolopyridin-2-amine are discontinued, reflecting synthetic or commercial challenges .

Biological Activity

5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound notable for its unique thiazolo-pyridine structure. With a molecular formula of C13H13N3OS and a molecular weight of 259.33 g/mol, this compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound features a benzoyl group attached to the thiazolo ring, contributing to its distinctive chemical properties. The synthesis typically involves multicomponent reactions with various reagents leading to derivatives that exhibit diverse biological activities.

PropertyValue
Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
CAS Number 17899-57-9
IUPAC Name (2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-phenylmethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can modulate the activity of enzymes and receptors by binding to their active sites. For instance, it may inhibit certain enzymes involved in cancer progression or microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyridine derivatives. In vitro testing has shown that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Testing : The compound was tested against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated promising IC50 values comparable to established chemotherapeutic agents like doxorubicin.
    Cell LineIC50 (μM)Reference Compound IC50 (μM)
    MCF-710.39 - 14.3419.35
    HCT-1166.9011.26
    A549Not specifiedNot specified
  • Case Studies : A study published in Scientific Reports demonstrated that thiazolopyridine derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic factors in treated cells .

Antimicrobial Activity

Beyond anticancer properties, derivatives of this compound have been assessed for antimicrobial activity against various pathogens. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria.

Synthesis and Derivative Exploration

The synthesis of this compound involves reactions with aldehydes and active methylene compounds under catalytic conditions. Research has focused on modifying the benzoyl group to enhance biological activity.

Comparative Studies

Comparative studies with similar compounds indicate that structural modifications can significantly influence biological activity. For example:

CompoundBiological Activity
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acidModerate anticancer activity
5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amineEnhanced antimicrobial effects

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing thiazolo-pyridine derivatives like 5-benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine?

Answer:
Thiazolo-pyridine derivatives are typically synthesized via cyclization reactions. For example, analogous compounds (e.g., thiazolo[4,5-d]pyrimidines) are prepared by refluxing precursors in POCl₃, followed by neutralization with ice water to precipitate the product . Key steps include:

  • Cyclization : Use of phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) to promote ring closure.
  • Purification : Isolation via filtration and washing with cold solvents to remove impurities.
  • Characterization : Confirmation via 1H^1H-NMR (e.g., δ 4.38 for CH₂ groups) and mass spectrometry (e.g., [M+H]⁺ peaks) .

Basic: How can researchers determine the purity and structural identity of this compound post-synthesis?

Answer:
Purity and structure are validated using:

  • Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress (e.g., EtOAc/hexanes solvent systems) .
  • Spectroscopy :
    • NMR : Proton environments (e.g., aromatic protons at δ 7.2–8.1, NH₂ signals at δ 8.13) .
    • MS : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 309) .
  • Thermal analysis : Melting point determination (e.g., 217–219°C for related compounds) .

Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Answer:
Key properties include:

  • Solubility : Predominantly in polar aprotic solvents (e.g., DMSO, acetone) based on hydrogen-bond acceptor/donor counts (4/1, respectively) .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions due to the thiazole ring. Store in inert atmospheres at –20°C for long-term stability.
  • LogP : Estimated ~1.2 (XlogP), indicating moderate hydrophobicity suitable for cell-based assays .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Computational approaches include:

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) to model cyclization energetics and identify transition states .
  • Machine learning : Training models on existing thiazolo-pyridine synthesis data to predict optimal solvents, temperatures, and catalysts.
  • Feedback loops : Iterative refinement using experimental data (e.g., yields, side products) to improve computational accuracy .

Advanced: How should researchers address contradictory bioactivity data in thiazolo-pyridine derivatives?

Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values) can arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab differences.
  • Structural analogs : Compare activity trends across derivatives (e.g., substituent effects on Sp1–Sp5 receptor binding in screening tables) .
  • Dose-response curves : Use nonlinear regression models to validate potency thresholds and eliminate outliers .

Advanced: What strategies resolve spectral data ambiguities (e.g., overlapping NMR peaks)?

Answer:

  • 2D NMR : Employ 1H^1H-13C^13C HSQC/HMBC to assign coupled protons and carbons in crowded regions (e.g., δ 4.38–7.49 for aromatic/heterocyclic protons) .
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to simplify signal assignment.
  • Density functional theory (DFT) : Predict chemical shifts using computational NMR tools (e.g., Gaussian) and cross-validate with experimental data .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute benzoyl groups with trifluoromethyl pyridyl moieties to enhance metabolic resistance (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives) .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to modulate bioavailability.
  • SAR studies : Systematically vary substituents (e.g., methyl, chloro) and correlate with pharmacokinetic profiles .

Advanced: What in vitro models are suitable for evaluating the compound’s mechanism of action?

Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence polarization (FP) or TR-FRET techniques.
  • Cell-based models : Use reporter gene assays (e.g., luciferase) in cancer cell lines (e.g., HeLa, MCF-7) to assess pathway modulation.
  • Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for receptors (e.g., Sp1–Sp5 in screening data) .

Table 1: Key Physicochemical and Spectral Properties

PropertyValue/DescriptionReference
Molecular Weight~309 g/mol (analogous compound)
XlogP1.2
1H^1H-NMR (δ)4.38 (CH₂), 7.24–7.49 (aromatic)
StabilityStable at –20°C in inert atmosphere

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